N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094715-34-0
VCID: VC2809975
InChI: InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
SMILES: CNS(=O)(=O)C1=CNC(=O)NC1=O
Molecular Formula: C5H7N3O4S
Molecular Weight: 205.19 g/mol

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

CAS No.: 1094715-34-0

Cat. No.: VC2809975

Molecular Formula: C5H7N3O4S

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide - 1094715-34-0

Specification

CAS No. 1094715-34-0
Molecular Formula C5H7N3O4S
Molecular Weight 205.19 g/mol
IUPAC Name N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Standard InChI InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Standard InChI Key PKIRXZLODYGLKC-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CNC(=O)NC1=O
Canonical SMILES CNS(=O)(=O)C1=CNC(=O)NC1=O

Introduction

Chemical Identity and Structural Properties

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is identified by its CAS number 1094715-34-0 and belongs to the pyrimidine derivative class of compounds . The compound features a tetrahydropyrimidine ring with specific functional groups that determine its chemical behavior and potential biological activities. The pyrimidine ring structure serves as the foundation of many biologically active compounds, making this molecule of particular interest to medicinal chemistry researchers and pharmaceutical developers.

Basic Chemical Information

The compound's key chemical identifiers and physical properties are summarized in the following table:

PropertyValue
CAS Number1094715-34-0
IUPAC NameN-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide
Molecular FormulaC5H7N3O4S
Molecular Weight205.19 g/mol
Physical FormPowder
Purity (Commercial)95%
InChI KeyPKIRXZLODYGLKC-UHFFFAOYSA-N
Storage ConditionRoom Temperature

Source: Sigma-Aldrich product information

Structural Features

The compound contains several key structural elements that define its chemical behavior:

  • A tetrahydropyrimidine ring with two carbonyl groups at positions 2 and 4 (the dioxo component)

  • A sulfonamide group at position 5

  • A methyl group attached to the nitrogen of the sulfonamide functionality

This structural arrangement contributes to the compound's chemical reactivity, solubility characteristics, and potential binding interactions with biological targets. The presence of both hydrogen bond donors and acceptors in the molecule suggests potential for interaction with proteins and other biomolecules .

Structure-Activity Relationships

Molecular Features and Biological Activity

The compound's pharmacological potential likely stems from specific structural features:

  • The pyrimidine ring provides a rigid scaffold that can serve as a base for receptor binding

  • The carbonyl groups at positions 2 and 4 (dioxo) can participate in hydrogen bonding with target proteins

  • The sulfonamide group is known to interact with enzymes and proteins through both hydrogen bonding and electrostatic interactions

  • The N-methyl group may contribute to the compound's lipophilicity and membrane permeability

These structural features allow the molecule to potentially engage with biological targets through multiple interaction points, increasing the specificity of binding .

Comparison with Structural Analogs

Several related compounds provide context for understanding N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide's potential properties:

CompoundKey Structural DifferenceMolecular WeightNotable Properties
N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideReference compound205.19 g/mol-
N-{2-[(adamantan-1-yl)oxy]ethyl}-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideContains adamantyl group and 6-methyl substitution383.46 g/mollogP: 1.626, Higher lipophilicity
N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideContains cyclopropyl group instead of methyl on sulfonamide245.26 g/molPotential for enhanced permeability
6-methyl-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideContains 6-methyl and methylbenzyl groups-Increased aromaticity and lipophilicity

Sources:

The structural variations among these compounds demonstrate how modifications to the core tetrahydropyrimidine-5-sulfonamide structure can yield derivatives with diverse physicochemical properties, potentially affecting their biological activities and pharmacokinetic profiles.

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